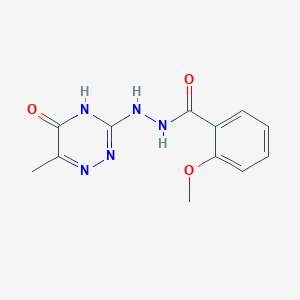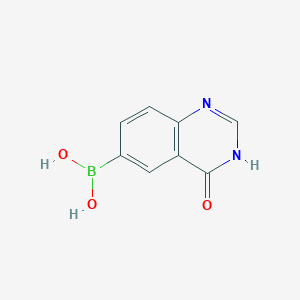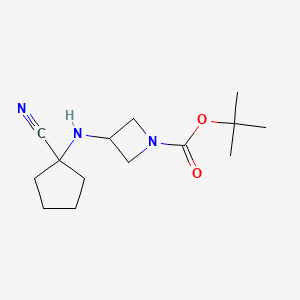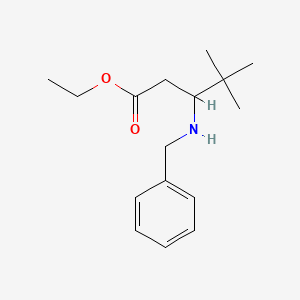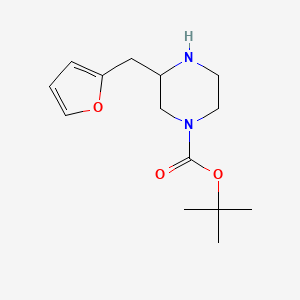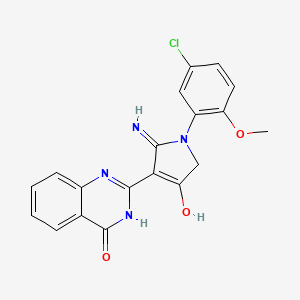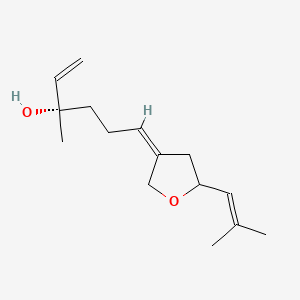
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds, an epoxy group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol typically involves multiple steps, including the formation of the epoxy group and the introduction of the double bonds. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and epoxidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and distillation, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group and double bonds may play a crucial role in its binding affinity and activity. The pathways involved could include modulation of signal transduction pathways or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C15H24O2 |
|---|---|
分子量 |
236.35 g/mol |
IUPAC名 |
(3S,6Z)-3-methyl-6-[5-(2-methylprop-1-enyl)oxolan-3-ylidene]hex-1-en-3-ol |
InChI |
InChI=1S/C15H24O2/c1-5-15(4,16)8-6-7-13-10-14(17-11-13)9-12(2)3/h5,7,9,14,16H,1,6,8,10-11H2,2-4H3/b13-7-/t14?,15-/m1/s1 |
InChIキー |
YKZPUSGDQAOOKT-BYAULDSMSA-N |
異性体SMILES |
CC(=CC1C/C(=C/CC[C@@](C)(C=C)O)/CO1)C |
正規SMILES |
CC(=CC1CC(=CCCC(C)(C=C)O)CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
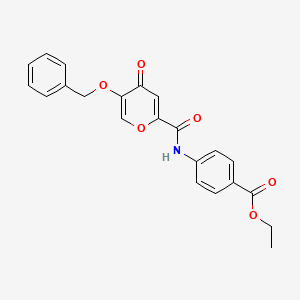
![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)

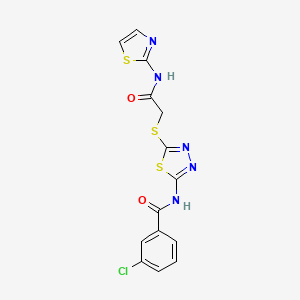
![1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
